Fenretinide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Application in Cancer Research

Scientific Field: Oncology

Results or Outcomes: Fenretinide has been shown to have antitumor effects.

Application in COVID-19 Treatment

Scientific Field: Virology and Immunology

Summary of Application: Fenretinide is being studied as a possible adjuvant treatment in COVID-19 due to its anti-inflammatory and antiviral activities.

Methods of Application: Fenretinide administration by pulmonary delivery systems could further increase its therapeutic value by carrying high drug concentrations to the lungs and triggering a rapid onset of activity.

Application in Neurological Diseases

Scientific Field: Neurology

Summary of Application: Fenretinide has been proposed for neurological diseases due to its ability to influence different biological pathways, providing a broad spectrum of pharmacological effects.

Application in Obesity/Diabetic Pathologies

Scientific Field: Endocrinology

Summary of Application: Fenretinide is known for its efficacy in obesity/diabetic pathologies.

Application in Inflammatory Diseases

Scientific Field: Immunology

Summary of Application: Fenretinide has been proposed for inflammatory diseases due to its ability to downregulate the production of proinflammatory cytokines in macrophages by decreasing the AA/DHA ratio and enhancing the expression of PPARγ.

Application in Antiviral Environment

Scientific Field: Virology

Summary of Application: Fenretinide is known for its antiviral properties.

Fenretinide, also known as N-(4-hydroxyphenyl)retinamide or 4-HPR, is a synthetic derivative of all-trans-retinoic acid. It was developed in the 1960s and has been primarily investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells while exhibiting a favorable toxicological profile. Unlike traditional retinoids, fenretinide does not induce differentiation but rather promotes cell death through various mechanisms, making it a unique candidate in cancer therapy .

The exact mechanism of Fenretinide's action is still under investigation, but it seems to involve multiple pathways:

- Retinoic Acid Receptor (RAR) Activation: Fenretinide can bind to RARs, similar to ATRA, potentially regulating gene expression and influencing cell growth and differentiation [].

- Non-RAR Dependent Effects: Fenretinide might also exert anti-cancer effects through mechanisms independent of RAR activation, such as inducing ceramide buildup and reactive oxygen species (ROS) generation, leading to cell death.

- Toxicity: Fenretinide is generally well-tolerated, but high doses can cause side effects like vision problems, dry skin, and fatigue in clinical trials.

- Flammability: Limited data available, but the presence of a long hydrocarbon chain suggests some flammability potential.

- Reactivity: No major reactivity concerns documented in scientific literature.

Recent advancements have also led to the development of novel formulations such as nanofenretinide, which enhance its bioavailability through complexation with cyclodextrins .

Fenretinide exhibits a broad spectrum of biological activities:

- Anticancer Effects: It demonstrates significant antiproliferative activity against various cancer cell lines, including breast, prostate, and neuroblastoma cells. Its mechanism involves both retinoid receptor-dependent and independent pathways, contributing to its efficacy as an antineoplastic agent .

- Influence on Signaling Pathways: The compound modulates several critical signaling pathways, including the JAK-STAT pathway, phosphoinositide 3-kinase-Akt pathway, and nuclear factor kappa-light-chain-enhancer of activated B cells pathway, all of which are essential for tumor growth and survival .

Fenretinide has been explored for various applications:

- Cancer Prevention and Treatment: It is primarily studied for its chemopreventive effects against breast cancer and other malignancies.

- Neurological Disorders: Research indicates potential benefits in treating conditions like cystic fibrosis and Stargardt's disease due to its ability to influence cellular processes related to vision loss .

- Dermatological Uses: Fenretinide has been evaluated for its effects on skin conditions such as acne and psoriasis due to its retinoid-like properties .

Studies have shown that fenretinide interacts with various biological targets:

- Receptor Binding: It binds selectively to retinoic acid receptors, particularly RARβ, influencing gene expression related to apoptosis.

- Enzyme Inhibition: Fenretinide inhibits key enzymes involved in ceramide metabolism, altering lipid signaling pathways critical for cell survival .

- Synergistic Effects: Research indicates potential synergistic effects when combined with other therapeutic agents, enhancing its anticancer efficacy while reducing resistance .

Fenretinide shares structural similarities with other retinoids but exhibits unique properties that distinguish it from them. Here are some similar compounds for comparison:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| All-trans-retinoic acid | Natural retinoid; induces differentiation | Primarily induces differentiation rather than apoptosis |

| Tazarotene | Synthetic retinoid; used in dermatology | Primarily used for acne treatment; less focus on apoptosis |

| Isotretinoin | Synthetic retinoid; used for severe acne | Induces differentiation and has significant side effects |

| Retinol | Natural form of vitamin A; involved in vision | Primarily acts through differentiation; less potent as an anticancer agent |

Fenretinide's distinct mechanism of inducing apoptosis without promoting differentiation sets it apart from these compounds, making it particularly valuable in cancer therapy settings where resistance to traditional treatments is a concern .

Fenretinide synthesis relies primarily on amide bond formation between all-trans retinoic acid and 4-hydroxyaniline or related aniline derivatives. The most widely employed synthetic approach involves direct amide coupling reactions under carefully controlled conditions to preserve the integrity of the conjugated polyene chain, which is susceptible to oxidation and isomerization [1] [2].

The standard synthetic route utilizes 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) as the coupling reagent in combination with N,N-diisopropylethylamine (DIPEA) in dichloromethane at room temperature. This methodology has proven superior to alternative coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), providing yields ranging from 60-89% with more efficient work-up and purification procedures [1].

The EDCI/DMAP-mediated amide coupling represents another established synthetic approach, particularly useful for prodrug synthesis. This method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane at 20°C under argon atmosphere for 16 hours, yielding approximately 70% of the desired product [3]. The reaction requires rigorous exclusion of moisture and oxygen to prevent degradation of the retinoid substrate.

Recent advances in fenretinide analog synthesis have incorporated copper-catalyzed azide-alkyne cycloaddition (CuAAC) chemistry, commonly known as "click chemistry." This approach involves initial coupling of all-trans retinoic acid with propargylamine using HATU and DIPEA, followed by CuAAC reaction with appropriate azides at 35°C for 15 minutes to 3 hours. The click chemistry approach offers exceptional yields of 80-90% and provides access to triazole-containing analogs with enhanced stability under hydrolytic, oxidative, and reductive conditions [1].

Critical Reaction Conditions and Stability Considerations

All synthetic transformations involving fenretinide require stringent light protection and inert atmosphere conditions. The conjugated polyene system is particularly susceptible to photoisomerization and oxidative degradation, necessitating the use of amber glassware and argon or nitrogen atmosphere throughout the synthetic sequence [1] [2]. Temperature control is equally critical, as elevated temperatures above 40°C or acidic conditions (pH < 5) result in rapid decomposition of the retinoid structure.

The choice of base in amide coupling reactions significantly influences both yield and selectivity. While DIPEA provides optimal results for most substrates, 2,4,6-collidine is preferred for hydroxylated derivatives to prevent unwanted phenolic deprotonation [1]. Reaction times typically range from overnight for standard amide couplings to several hours for click chemistry transformations, with careful monitoring required to prevent overreaction and byproduct formation.

Structural Analogs and Derivatives

The development of fenretinide analogs has focused on overcoming the limitations of the parent compound, particularly its poor aqueous solubility and susceptibility to metabolic degradation. Two primary strategies have emerged: the synthesis of carbon-linked glycoside analogs and the development of structurally modified derivatives with altered pharmacological properties.

C-Glycoside Analogs

Carbon-linked glycoside analogs represent the most successful class of fenretinide derivatives developed to date. These compounds were designed to mimic the naturally occurring O-glucuronide metabolite of fenretinide while providing enhanced chemical stability and improved pharmacological properties [4] [5].

The C-phenyl and C-benzyl glucuronide analogs, designated as 4-HPRCG and 4-HBRCG respectively, demonstrate remarkable stability toward acid hydrolysis and resistance to β-glucuronidase enzymatic cleavage. The synthetic approach to these compounds employs Suzuki coupling and Umpolung chemistry as key methodologies, with the C-benzyl glucuronide analog (4-HBRCG) requiring a multi-step synthetic sequence involving palladium-catalyzed cross-coupling reactions [6].

Comparative chemopreventive studies in the 7,12-dimethylbenzanthracene-induced rat mammary tumor model have established that C-linked analogs exhibit superior potency compared to the parent fenretinide compound. The C-benzyl glucuronide analog emerged as the most effective compound, demonstrating enhanced tumor inhibition despite poor binding affinity to nuclear retinoic acid receptors [4]. This suggests that the chemopreventive activity operates through receptor-independent mechanisms, potentially involving ceramide metabolism or oxidative stress pathways.

The glucoside analogs, including C-phenyl and C-benzyl glucoside derivatives, similarly demonstrate enhanced stability and activity compared to their O-linked counterparts. These compounds maintain the beneficial pharmacological properties while eliminating the metabolic liability associated with glycosidic bond hydrolysis [4]. The xyloside analogs, while stable, show reduced potency compared to the glucuronide and glucoside derivatives, indicating that the nature of the sugar moiety significantly influences biological activity.

Other Structural Modifications

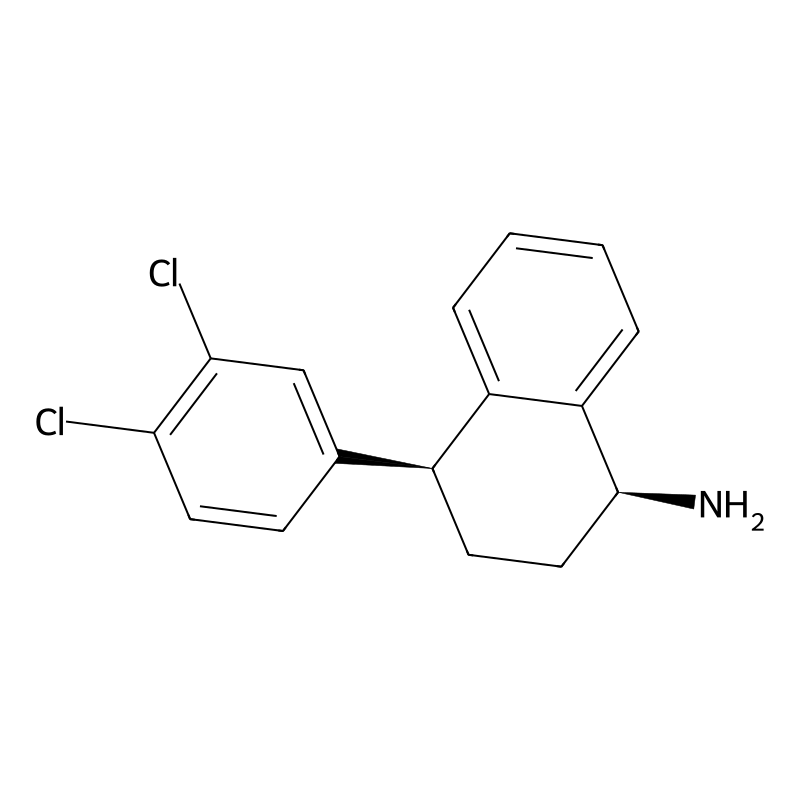

Beyond the C-glycoside analogs, extensive structure-activity relationship studies have explored modifications to the fenretinide scaffold, particularly focusing on the aromatic ring system and the retinoid chain. Halogenated derivatives incorporating fluorine, chlorine, and bromine substituents have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines [1].

The introduction of electron-withdrawing groups such as trifluoromethyl and nitro substituents has yielded compounds with variable biological activity. Compound 1b, featuring a trifluoromethyl group, demonstrated moderate activity with a yield of 67% in the synthetic process, while the nitro derivative (1i) showed reduced synthetic efficiency with only 50% yield [1]. These modifications appear to influence both the synthetic accessibility and the resulting biological properties of the analogs.

Alkyl-substituted derivatives, including tert-butyl and methyl substituted analogs, have been synthesized to explore the effects of steric hindrance and lipophilicity on biological activity. The tert-butyl derivative (1c) achieved a 63% synthetic yield and demonstrated variable activity in cell viability assays, suggesting that bulky substituents may interfere with target binding or cellular uptake [1].

Hydroxylated derivatives represent another important class of fenretinide analogs, designed to enhance water solubility while maintaining biological activity. These compounds require special synthetic considerations due to the increased light sensitivity imparted by multiple hydroxyl groups. The synthetic approach typically employs 2,4,6-collidine as the base to prevent phenolic deprotonation during the amide coupling reaction, achieving yields of 60-62% [1].

Click-type analogs incorporating 1,2,3-triazole linkers have emerged as promising derivatives with enhanced stability and comparable biological activity to the parent compound. These analogs demonstrate both retinoic acid receptor-dependent and receptor-independent mechanisms of action, making them attractive candidates for further development. The triazole moiety provides additional hydrogen bonding capabilities and conformational rigidity, potentially enhancing target selectivity and pharmacokinetic properties [1].

The development of fenretinide derivatives has also explored modifications to the retinoid chain length and substitution pattern. Short retinoidal amides synthesized from α,β-ionones have been evaluated for their antiproliferative and differentiating activities. These compounds demonstrate that the strength of interaction with cellular targets depends significantly on the polyene chain region, with shortened analogs showing substantially reduced biological activity [7].

Radiolabeled analogs have been developed for pharmacokinetic studies and potential use as positron emission tomography (PET) tracers. The synthesis of fluorine-18 labeled fenretinide analogs employs specialized radiochemical techniques, achieving radiochemical yields of approximately 17% with high radiochemical purity. However, the stability of these radiolabeled compounds remains a challenge, with progressive degradation observed due to radiolytic decomposition [1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (97.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (95.35%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (95.35%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (95.35%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (93.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H360 (97.67%): May damage fertility or the unborn child [Danger Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Thyroid hormone like receptors

Retinoic acid receptor (RAR)

NR1B (RAR) [HSA:5914 5915 5916] [KO:K08527 K08528 K08529]

Pictograms

Irritant;Health Hazard

Other CAS

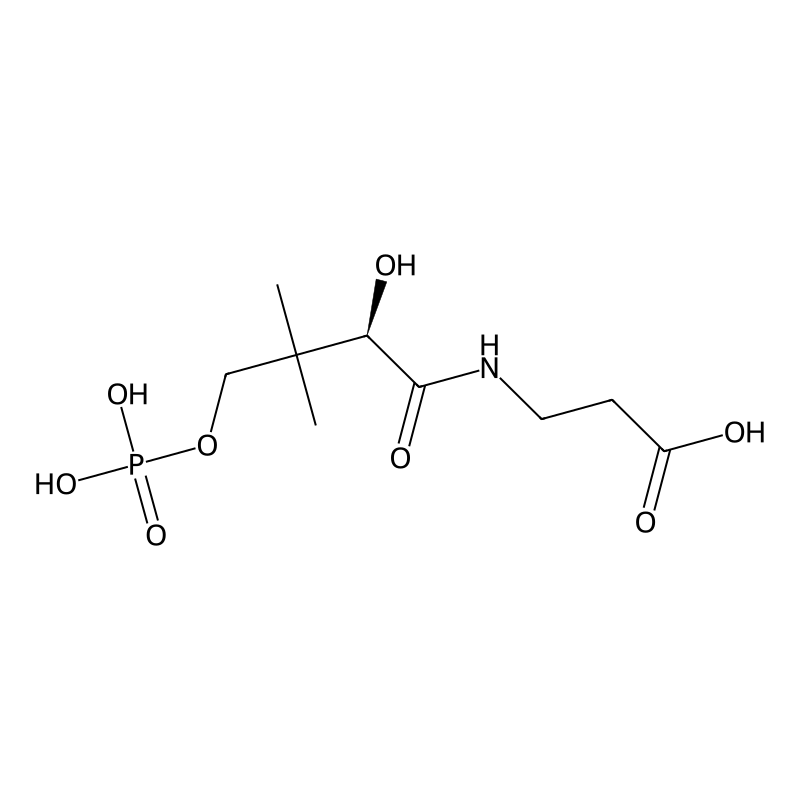

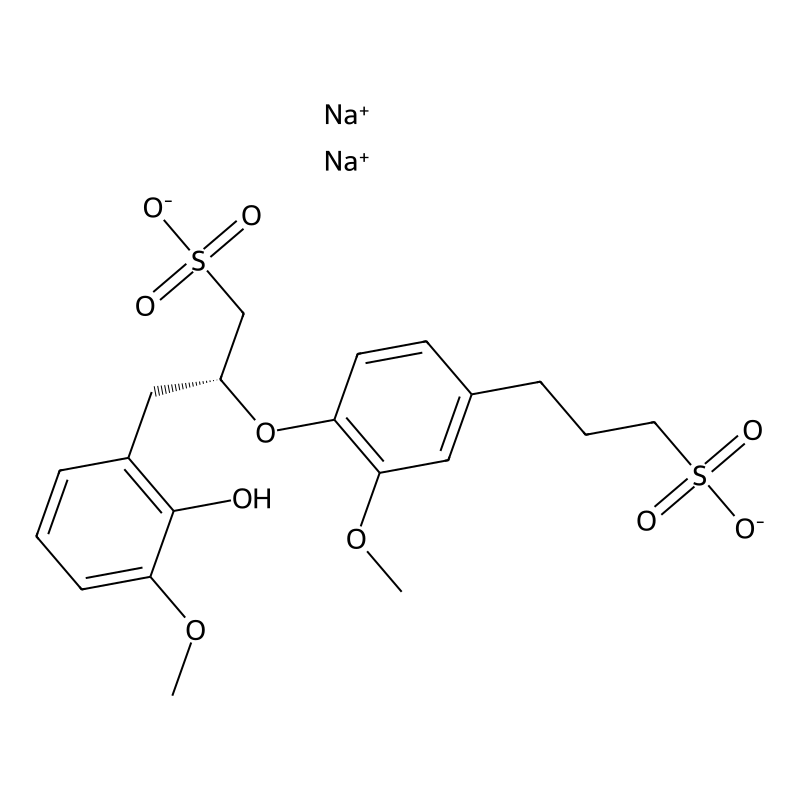

Metabolism Metabolites

Wikipedia

Use Classification

Dates

2: Fang H, Harned TM, Kalous O, Maldonado V, Declerck YA, Reynolds CP. Synergistic Activity of Fenretinide and the Bcl-2 Family Protein Inhibitor ABT-737 against Human Neuroblastoma. Clin Cancer Res. 2011 Nov 8. [Epub ahead of print] PubMed PMID: 21933888.

3: Villablanca JG, London WB, Naranjo A, McGrady P, Ames MM, Reid JM, McGovern RM, Buhrow SA, Jackson H, Stranzinger E, Kitchen BJ, Sondel PM, Parisi MT, Shulkin B, Yanik GA, Cohn SL, Reynolds CP. Phase II Study of Oral Capsular 4-Hydroxyphenylretinamide (4-HPR/Fenretinide) in Pediatric Patients with Refractory or Recurrent Neuroblastoma: A Report from the Children's Oncology Group. Clin Cancer Res. 2011 Nov 1;17(21):6858-6866. Epub 2011 Sep 9. PubMed PMID: 21908574; PubMed Central PMCID: PMC3207022.

4: Carr AJ, Vugler AA, Yu L, Semo M, Coffey P, Moss SE, Greenwood J. The expression of retinal cell markers in human retinal pigment epithelial cells and their augmentation by the synthetic retinoid fenretinide. Mol Vis. 2011;17:1701-15. Epub 2011 Jun 25. PubMed PMID: 21738400; PubMed Central PMCID: PMC3130725.

5: Desai KG, Mallery SR, Holpuch AS, Schwendeman SP. Development and in vitro-in vivo evaluation of fenretinide-loaded oral mucoadhesive patches for site-specific chemoprevention of oral cancer. Pharm Res. 2011 Oct;28(10):2599-609. Epub 2011 Jun 15. PubMed PMID: 21674264; PubMed Central PMCID: PMC3171589.

6: Campos-Sandoval JA, Redondo C, Kinsella GK, Pal A, Jones G, Eyre GS, Hirst SC, Findlay JB. Fenretinide derivatives act as disrupters of interactions of serum retinol binding protein (sRBP) with transthyretin and the sRBP receptor. J Med Chem. 2011 Jul 14;54(13):4378-87. Epub 2011 Jun 7. PubMed PMID: 21591606.

7: Rahmaniyan M, Curley RW Jr, Obeid LM, Hannun YA, Kraveka JM. Identification of dihydroceramide desaturase as a direct in vitro target for fenretinide. J Biol Chem. 2011 Jul 15;286(28):24754-64. Epub 2011 May 4. PubMed PMID: 21543327; PubMed Central PMCID: PMC3137051.

8: Kummar S, Gutierrez ME, Maurer BJ, Reynolds CP, Kang M, Singh H, Crandon S, Murgo AJ, Doroshow JH. Phase I trial of fenretinide lym-x-sorb oral powder in adults with solid tumors and lymphomas. Anticancer Res. 2011 Mar;31(3):961-6. PubMed PMID: 21498721.

9: Cooper JP, Hwang K, Singh H, Wang D, Reynolds CP, Curley RW Jr, Williams SC, Maurer BJ, Kang MH. Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure. Br J Pharmacol. 2011 Jul;163(6):1263-75. doi: 10.1111/j.1476-5381.2011.01310.x. PubMed PMID: 21391977; PubMed Central PMCID: PMC3144539.

10: Yang H, Zhan Q, Wan YJ. Enrichment of Nur77 mediated by retinoic acid receptor β leads to apoptosis of human hepatocellular carcinoma cells induced by fenretinide and histone deacetylase inhibitors. Hepatology. 2011 Mar;53(3):865-74. doi: 10.1002/hep.24101. Epub 2011 Feb 11. PubMed PMID: 21319187; PubMed Central PMCID: PMC3077573.